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Compound of Interest

Compound Name: N-(2-Aminophenyl)acetamide

Cat. No.: B182732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Aminophenyl)acetamide (o-Aminoacetanilide), a key chemical intermediate. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering a foundational reference for its identification, purity assessment, and

structural elucidation.

Spectroscopic Data Summary
The following sections present the quantitative spectroscopic data for N-(2-
Aminophenyl)acetamide, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-
(2-Aminophenyl)acetamide. The following tables summarize the ¹H and ¹³C NMR spectral

data.

Table 1: ¹H NMR Data for N-(2-Aminophenyl)acetamide
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.22 d 1H Ar-H

7.00 t 1H Ar-H

6.81 d 1H Ar-H

6.68 t 1H Ar-H

4.90 br s 2H -NH₂

2.15 s 3H -COCH₃

9.45 s 1H -NH-

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Data for N-(2-Aminophenyl)acetamide

Chemical Shift (δ, ppm) Assignment

168.5 C=O

143.2 C-NH₂

126.8 C-NHCOCH₃

126.0 Ar-C

123.4 Ar-C

116.3 Ar-C

115.9 Ar-C

23.2 -CH₃

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in N-(2-
Aminophenyl)acetamide based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for N-(2-Aminophenyl)acetamide

Wavenumber (cm⁻¹) Intensity Assignment

3435, 3350 Strong, Sharp N-H Stretch (primary amine)

3250 Strong, Broad N-H Stretch (secondary amide)

3050 Medium C-H Stretch (aromatic)

2925 Weak C-H Stretch (aliphatic)

1660 Strong C=O Stretch (Amide I)

1620, 1590 Medium C=C Stretch (aromatic)

1540 Strong N-H Bend (Amide II)

750 Strong
C-H Bend (ortho-disubstituted

aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

N-(2-Aminophenyl)acetamide, aiding in its structural confirmation. The compound has a

molecular weight of 150.18 g/mol .[1]

Table 4: Mass Spectrometry Data for N-(2-Aminophenyl)acetamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b182732?utm_src=pdf-body
https://www.benchchem.com/product/b182732?utm_src=pdf-body
https://www.benchchem.com/product/b182732?utm_src=pdf-body
https://www.benchchem.com/product/b182732?utm_src=pdf-body
https://physicalsciences.library.cornell.edu/database/sdbs-spectral-database-for-organic-compounds/
https://www.benchchem.com/product/b182732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment

150 100 [M]⁺ (Molecular Ion)

108 85 [M - COCH₂]⁺

92 30 [C₆H₆N]⁺

80 45 [C₆H₆N - NH₂]⁺

65 25 [C₅H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Researchers should adapt these methodologies based on the specific instrumentation

available.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-

hydrogen framework.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of N-(2-Aminophenyl)acetamide.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR Spectroscopy: A standard single-pulse experiment is typically used. Data is

acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, with a
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relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: A proton-decoupled pulse program is used to simplify the spectrum.

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H

NMR to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of N-(2-Aminophenyl)acetamide with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press.

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electron Ionization - EI).

Sample Preparation:
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Prepare a dilute solution of N-(2-Aminophenyl)acetamide in a volatile organic solvent (e.g.,

methanol or acetonitrile). The concentration should be optimized for the specific instrument

being used.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source of the mass spectrometer.

The sample is vaporized and then bombarded with a beam of high-energy electrons, causing

ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic

characterization of N-(2-Aminophenyl)acetamide.
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Click to download full resolution via product page

A generalized workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

